(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached to a carboxylic acid tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and guanidine.
Substitution Reactions: The chloro and methyl groups are introduced onto the pyrimidine ring through electrophilic substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often through a cyclization reaction involving a suitable amine and a dihaloalkane.
Coupling Reaction: The pyrimidine and pyrrolidine rings are coupled together through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-piperidine-1-carboxylic acid tert-butyl ester
- 4-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
(S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOBSVOVDBNEDM-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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